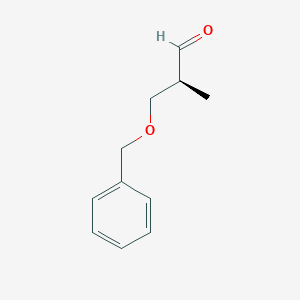

(S)-3-benzyloxy-2-methylpropanal

Description

Significance in Asymmetric Synthesis

The importance of (S)-3-benzyloxy-2-methylpropanal in asymmetric synthesis lies in its ability to act as a chiral template, enabling the transfer of its inherent stereochemical information to new stereocenters created in a reaction. Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals and other biologically active molecules, where the specific three-dimensional arrangement of atoms can dictate biological activity. The presence of a single, well-defined stereocenter at the C2 position allows chemists to control the stereochemical outcome of reactions at the adjacent aldehyde group.

This control is often achieved through diastereoselective reactions, where the existing stereocenter influences the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. The aldehyde functionality is highly reactive and can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Grignard reactions, and Wittig-type olefinations. The predictable stereochemical induction offered by the α-methyl group makes this compound a reliable and sought-after starting material for the synthesis of enantiomerically enriched compounds.

Historical Overview of its Role in Stereoselective Chemical Transformations

The utility of chiral α-alkoxy and β-alkoxy aldehydes in stereoselective synthesis has been recognized for decades. Early work in the mid to late 20th century laid the groundwork for understanding how existing stereocenters could direct the outcome of nucleophilic additions to carbonyl groups. Models such as the Cram, Felkin-Anh, and chelation-controlled models were developed to predict the stereoselectivity of such reactions. nih.gov

This compound, and related chiral aldehydes, emerged as valuable substrates in this context. The benzyl (B1604629) ether provides a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed at a later stage of the synthesis. The stereocenter at the C2 position, being adjacent to the reacting carbonyl group, exerts a strong influence on the stereochemical course of additions. Over time, as the demand for enantiomerically pure compounds grew, particularly in the pharmaceutical industry, the use of reliable chiral building blocks like this compound became more widespread. Its commercial availability and the development of efficient synthetic routes to prepare it in high enantiomeric purity have further cemented its place in the repertoire of synthetic organic chemists.

Scope and Versatility as a Chiral Intermediate in Complex Molecule Synthesis

The versatility of this compound as a chiral intermediate is demonstrated by its application in the total synthesis of numerous complex natural products and other target molecules. Its three-carbon framework, with functional handles at both ends and a defined stereocenter, allows for its incorporation into larger structures in a modular and predictable fashion.

For instance, it has been employed as a key fragment in the synthesis of polyketide natural products, where the stereochemistry of repeating 1,3-diol or 1,3-aminoalcohol motifs is crucial for biological activity. The aldehyde can be elaborated to introduce new carbon-carbon bonds, while the benzyloxy group can be deprotected to reveal a primary alcohol, which can then be further functionalized. This step-wise elaboration allows for the construction of complex carbon skeletons with precise control over multiple stereocenters.

The diastereoselective addition of various nucleophiles to this compound has been extensively studied. Organometallic reagents, such as Grignard reagents and organolithiums, as well as enolates in aldol reactions, add to the aldehyde with predictable stereoselectivity, governed by the principles of acyclic stereocontrol. This reliability makes it a valuable tool for synthetic chemists aiming to construct specific stereoisomers of their target molecules.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

| InChI Key | XYUPRHVYEKOWCD-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | CC(COCc1ccccc1)C=O sigmaaldrich.com |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|

Structure

3D Structure

Properties

CAS No. |

79027-28-4 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2S)-2-methyl-3-phenylmethoxypropanal |

InChI |

InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m1/s1 |

InChI Key |

XYUPRHVYEKOWCD-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H](COCC1=CC=CC=C1)C=O |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Synthesis Methodologies for S 3 Benzyloxy 2 Methylpropanal

Chiral Pool Approaches

Chiral pool synthesis is a prominent strategy that leverages readily available, inexpensive, and enantiomerically pure compounds, often derived from natural sources, as starting materials. This approach transfers the existing chirality of the starting material to the target molecule, bypassing the need for creating a new stereocenter from an achiral precursor.

Derivation from Chiral Precursors

The synthesis of (S)-3-benzyloxy-2-methylpropanal frequently begins with precursors that already contain the required (S)-stereocenter.

From Methyl (S)-3-hydroxy-2-methylpropionate Derivatives

A common and well-established precursor for this chiral aldehyde is methyl (S)-3-hydroxy-2-methylpropionate. The synthetic sequence involves two key transformations: protection of the hydroxyl group followed by modification of the ester functionality.

The first step is the benzylation of the primary alcohol. This is typically achieved via a Williamson ether synthesis, reacting the alcohol with a benzyl (B1604629) halide (like benzyl bromide) in the presence of a base, or through the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. orgsyn.org This reaction protects the hydroxyl group and introduces the benzyloxy moiety, yielding methyl (S)-3-benzyloxy-2-methylpropionate. orgsyn.org

Following the protection step, the ester group is reduced to a primary alcohol. This reduction can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to furnish (S)-3-benzyloxy-2-methylpropanol. This alcohol is the direct precursor to the target aldehyde and is taken forward to an oxidation step.

From (S)-3-benzyloxy-2-methylpropanol

The final step in this chiral pool sequence is the oxidation of the primary alcohol, (S)-3-benzyloxy-2-methylpropanol scbt.comsigmaaldrich.com, to the corresponding aldehyde, this compound. Careful selection of the oxidation method is crucial to prevent over-oxidation to the carboxylic acid.

Oxidation Reactions (e.g., Swern Oxidation)

The Swern oxidation is a widely employed method for this transformation due to its mild reaction conditions and high tolerance for various functional groups. wikipedia.orgorganic-chemistry.org This procedure avoids the use of heavy metals like chromium. organic-chemistry.orgmissouri.edu The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, at low temperatures (typically -78 °C). wikipedia.orgyoutube.com The addition of the alcohol to the activated DMSO species forms a key alkoxysulfonium ion intermediate. wikipedia.org Subsequent addition of a hindered organic base, such as triethylamine (B128534) (Et₃N), facilitates an intramolecular proton transfer that leads to the formation of the desired aldehyde, along with the volatile and malodorous byproduct dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂). wikipedia.orgyoutube.com The mildness of the Swern oxidation ensures that the aldehyde product is obtained in good yield without significant formation of the corresponding carboxylic acid. organic-chemistry.orgmissouri.edu

Table 1: Overview of Swern Oxidation for this compound Synthesis

| Parameter | Description | References |

| Reactant | (S)-3-benzyloxy-2-methylpropanol | wordpress.com |

| Reagents | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (Et₃N) | wikipedia.orgtcichemicals.com |

| Product | This compound | wordpress.com |

| Key Features | Mild, non-metallic conditions; high yield; avoids over-oxidation. | wikipedia.orgorganic-chemistry.org |

Enantioselective Synthesis Strategies

In contrast to chiral pool synthesis, enantioselective strategies aim to generate the desired enantiomer from a racemic mixture. A key method in this category is kinetic resolution.

Kinetic Resolution of Racemic 3-(benzyloxy)-2-methylpropionaldehyde

Kinetic resolution is a process used to separate a racemic mixture based on the differential reaction rates of its constituent enantiomers with a chiral catalyst or reagent. urfu.ruresearchgate.net When a racemic mixture of 3-(benzyloxy)-2-methylpropionaldehyde is subjected to a reaction with a chiral, non-racemic reagent in less than stoichiometric amounts, one enantiomer will react faster than the other. urfu.ru This difference in reaction kinetics allows for the separation of the faster-reacting enantiomer (which is converted into a new product) from the unreacted, and therefore enriched, slower-reacting enantiomer. urfu.runih.gov The success of this method depends on a significant difference in the reaction rates, which is often quantified by a selectivity factor. researchgate.net This approach can theoretically provide access to both the (S) and (R) enantiomers of the aldehyde or its derivatives.

Table 2: Principle of Kinetic Resolution Applied to Racemic 3-(benzyloxy)-2-methylpropionaldehyde

| Component | Description | References |

| Starting Material | Racemic (±)-3-(benzyloxy)-2-methylpropionaldehyde | chemicalbook.comsigmaaldrich.com |

| Process | Reaction with a chiral reagent or catalyst at a specific stoichiometry. | urfu.ruresearchgate.net |

| Outcome | The two enantiomers react at different rates, allowing for the separation of an enriched unreacted enantiomer from the diastereomeric product of the more reactive enantiomer. | urfu.runih.gov |

Development of Catalytic Asymmetric Approaches

The pursuit of efficient and environmentally benign synthetic methods has propelled the development of catalytic asymmetric strategies for the production of chiral molecules like this compound. These approaches offer significant advantages over classical methods that often rely on stoichiometric amounts of chiral auxiliaries, by minimizing waste and increasing atom economy. Key catalytic strategies that have been explored for analogous transformations and hold potential for the synthesis of the target aldehyde include asymmetric hydrogenation and organocatalysis.

One promising, though not yet explicitly documented for this specific aldehyde, catalytic route is the asymmetric hydrogenation of a prochiral precursor, such as 3-benzyloxy-2-methyl-2-propenal. This method involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across the double bond in a stereocontrolled manner. The success of such a reaction hinges on the design of the chiral ligand complexed to the metal center, which creates a chiral environment to differentiate between the two enantiotopic faces of the substrate. For instance, ruthenium catalysts bearing chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of various substituted olefins, achieving high yields and enantioselectivities.

Another powerful strategy is organocatalysis , which utilizes small organic molecules as catalysts. For the synthesis of this compound, a potential organocatalytic approach would be the asymmetric α-methylation of 3-benzyloxypropanal. This transformation could be mediated by a chiral amine catalyst, such as a prolinol derivative, which would react with the aldehyde to form a transient enamine. This enamine would then be susceptible to electrophilic attack by a methylating agent from a specific face, dictated by the stereochemistry of the catalyst, thereby installing the methyl group with high enantioselectivity. While this specific reaction has not been detailed in the literature for 3-benzyloxypropanal, the organocatalytic α-functionalization of aldehydes is a well-established and powerful tool in asymmetric synthesis.

The table below summarizes these potential catalytic asymmetric approaches.

| Potential Catalytic Approach | Hypothetical Precursor | General Catalyst Type | Key Principle |

| Asymmetric Hydrogenation | 3-Benzyloxy-2-methyl-2-propenal | Chiral Rhodium or Ruthenium Phosphine Complexes | Enantioselective reduction of a C=C double bond. |

| Organocatalytic α-Methylation | 3-Benzyloxypropanal | Chiral Secondary Amines (e.g., Prolinol derivatives) | Formation of a chiral enamine intermediate followed by stereoselective methylation. |

Evaluation of Synthetic Pathway Efficiencies and Enantiopurity

The efficiency of a synthetic pathway is determined by several factors, including chemical yield, atom economy, operational simplicity, and, crucially for chiral molecules, the level of enantiopurity. When evaluating the synthesis of this compound, a comparison between traditional chiral auxiliary-based methods and modern catalytic asymmetric approaches provides a clear illustration of the advancements in synthetic chemistry.

Catalytic asymmetric synthesis , on the other hand, offers a more elegant and efficient alternative. By using a small amount of a chiral catalyst, it is possible to generate large quantities of the desired enantiomer with high enantiomeric excess (ee). This approach is inherently more atom-economical and can significantly reduce the number of synthetic steps. However, the development of a highly effective catalytic system can be challenging, often requiring extensive screening of catalysts, ligands, and reaction conditions to achieve both high conversion and high enantioselectivity.

The enantiopurity of this compound, regardless of the synthetic route, is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These analytical techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the precise determination of the enantiomeric excess.

The following table provides a comparative evaluation of the general features of these synthetic strategies.

| Feature | Chiral Auxiliary-Mediated Synthesis | Catalytic Asymmetric Synthesis |

| Enantioselectivity | Generally high and predictable. | Can be very high, but often requires extensive optimization. |

| Atom Economy | Lower, due to the use of a stoichiometric amount of the auxiliary. | Higher, as only a catalytic amount of the chiral source is used. |

| Number of Steps | Higher (attachment and removal of the auxiliary). | Lower (direct asymmetric transformation). |

| Overall Yield | Can be reduced by the additional steps. | Potentially higher due to fewer steps. |

| Waste Generation | Higher. | Lower. |

| Development Effort | Often more straightforward to implement for a new substrate. | Can require significant effort in catalyst development and optimization. |

Stereoselective Reactions of S 3 Benzyloxy 2 Methylpropanal

Aldol (B89426) Reactions and Derivatives

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively studied with (S)-3-benzyloxy-2-methylpropanal. The stereogenic center at C2 and the coordinating benzyloxy group at C3 of the aldehyde play crucial roles in directing the stereochemical course of these reactions.

Chelation-Controlled Aldol Condensations with this compound

The presence of the β-benzyloxy group is pivotal for achieving high levels of stereocontrol through chelation. When bidentate Lewis acids are employed, they can coordinate simultaneously to the carbonyl oxygen and the oxygen of the benzyloxy group. This coordination locks the aldehyde into a rigid, cyclic conformation, exposing one of the carbonyl's prochiral faces to nucleophilic attack more than the other.

The Mukaiyama aldol reaction, utilizing silyl (B83357) ketene (B1206846) acetals as enolate equivalents, demonstrates the power of chelation control. In the presence of chelating Lewis acids such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), the reaction of this compound proceeds with high diastereoselectivity. msu.edu These Lewis acids form a stable six-membered chelate with the aldehyde. msu.edu This pre-organization of the electrophile leads to a highly ordered transition state and predictable facial selectivity, generally favoring the formation of syn-aldol adducts. msu.edu The choice of Lewis acid can significantly influence the degree of stereoselectivity. psu.edu

Table 1: Effect of Lewis Acid on Diastereoselectivity in Aldol Addition to α-Benzyloxy Aldehydes Data based on reactions with analogous α-benzyloxy aldehydes.

| Lewis Acid | Solvent | Diastereomeric Ratio (syn:anti) | Reference |

| TiCl₄ | CH₂Cl₂ | High syn-selectivity | msu.edupsu.edu |

| SnCl₄ | CH₂Cl₂ | High syn-selectivity | msu.edupsu.edu |

| BF₃·OEt₂ | CH₂Cl₂ | Reversed selectivity (anti-favored) | msu.edu |

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries, with the Evans oxazolidinone auxiliaries being prime examples. wikipedia.org In a typical Evans aldol reaction, an N-acetyloxazolidinone is treated with a dialkylboron triflate and a tertiary amine to generate a Z-boron enolate with high stereoselectivity. tcichemicals.comharvard.edu This enolate then reacts with an aldehyde, such as this compound, in a process known as a double-stereodifferentiating reaction, where both reactants are chiral.

The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state. tcichemicals.comharvard.edu The stereochemical outcome is exceptionally predictable, primarily dictated by the chiral auxiliary, which effectively overrides the inherent facial bias of the chiral aldehyde. youtube.com The bulky substituent on the oxazolidinone ring orients the reacting groups to minimize steric interactions, leading to the formation of a specific syn-aldol adduct with very high diastereoselectivity, often exceeding 20:1. youtube.com

Diastereoselection and Stereochemical Control in Aldol Additions

Diastereoselection in aldol additions to this compound is a function of the enolate type and the reaction conditions, particularly the choice of Lewis acid. msu.edu

Chelation Control : With silyl ketene acetals and chelating Lewis acids (TiCl₄, SnCl₄), the reaction pathway is governed by the formation of a rigid six-membered ring structure. msu.edu This chelation-controlled model results in high syn-diastereoselectivity. msu.edu

Non-Chelation Control : When a monodentate Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is used, chelation is not possible. msu.edu In this scenario, the reaction proceeds through an open-chain transition state, and stereoselectivity is governed by the Felkin-Anh model. This reversal of conditions typically leads to a preference for the anti-aldol product. msu.edu

Auxiliary Control : In the Evans aldol reaction, the dominant factor controlling stereochemistry is the chiral auxiliary. tcichemicals.comyoutube.com The formation of a Z-enolate reliably leads to the syn adduct, while the stereocenter on the auxiliary dictates the absolute configuration of the two newly formed stereocenters. harvard.edu

Transition State Models in Aldol Reactions Involving 3-(benzyloxy)-2-methylpropionaldehyde

The stereochemical outcomes of aldol reactions with this compound can be rationalized by established transition state models:

Chelated Model : For reactions mediated by bidentate Lewis acids like TiCl₄, a six-membered chair-like transition state is proposed. msu.edu The Lewis acid coordinates to both the carbonyl and benzyloxy oxygens, forcing the C2-C3 bond into an axial-like position. The incoming nucleophile then attacks from the less sterically hindered equatorial direction, leading to the syn product.

Felkin-Anh Model (Non-chelated) : In the absence of a chelating metal (e.g., with BF₃), the molecule adopts an open-chain conformation. msu.edu To minimize steric strain, the largest substituent at the α-carbon (the benzyloxymethyl group) orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, resulting in the formation of the anti product.

Crotylation Reactions

Crotylation reactions are another important class of C-C bond-forming reactions that can be applied to this compound. These reactions, particularly double-stereodifferentiating versions using chiral crotylating agents, offer a pathway to polypropionate structures common in natural products. acs.org

The reaction of this compound with a chiral (E)-crotylsilane in the presence of TiCl₄ is a prime example. The Lewis acid promotes a chelation-controlled pathway, similar to the aldol reaction. acs.org The stereochemical outcome is determined by the combination of chiralities in both the aldehyde and the crotylsilane. For instance, the reaction with an (R)-silane reagent can produce the 5,6-anti-6,7-anti homoallylic alcohol with excellent diastereoselectivity, proceeding through a Cram chelate transition state model. acs.org Conversely, using the enantiomeric (S)-silane reagent under the same conditions yields the 5,6-syn-6,7-anti diastereomer. acs.org This demonstrates that the stereochemistry can be tuned by selecting the appropriate chiral reagent. acs.org

Table 2: Double-Stereodifferentiating Crotylation of this compound (2a) acs.org

| Crotylsilane Reagent | Product | Diastereomeric Ratio (syn:anti)¹ | Yield |

| (S)-1 | 5,6-syn-6,7-anti (3) | 88:12 | 75% |

| (R)-1 | 5,6-anti-6,7-anti (4) | 3:97 | 78% |

¹Refers to the stereochemical relationship at the newly formed C5-C6 bond. Ratios were determined by ¹H NMR analysis. acs.org

Double-Stereodifferentiating Crotylation with Chiral Crotylsilanes and (S)-3-(benzyloxy)-2-methylpropanal

Double-stereodifferentiating reactions, where both the substrate and the reagent are chiral, provide a powerful strategy for controlling the absolute and relative stereochemistry of newly formed stereocenters. The crotylation of this compound with chiral crotylsilanes exemplifies this principle, offering a pathway to polypropionate-derived natural products.

The choice of Lewis acid and the nature of the protecting group on the β-hydroxyl group of the aldehyde significantly influence the diastereoselectivity of the crotylation reaction. For instance, the reaction of (S)-3-(benzyloxy)-2-methylpropanal with a chiral (E)-crotylsilane in the presence of titanium tetrachloride (TiCl₄), a bidentate Lewis acid, proceeds with a high level of stereocontrol. acs.org TiCl₄ promotes chelation between the carbonyl oxygen and the benzyloxy oxygen, creating a rigid cyclic transition state. acs.orglibretexts.org

In contrast, when a bulky protecting group that prevents chelation, such as a tert-butyldiphenylsilyl (TBDPS) group, is used instead of the benzyl (B1604629) group, the reaction proceeds through a non-chelation pathway, leading to a different stereochemical outcome. acs.org This highlights the critical role of the protecting group in directing the stereoselectivity. Specifically, smaller protecting groups like benzyl favor chelation control, while bulky silyl groups favor a non-chelation, or Felkin-Anh, model. nih.gov

The diastereomeric ratio of the products is also dependent on the chirality of the crotylsilane reagent. For example, the reaction of (S)-3-(benzyloxy)-2-methylpropanal with (S)-crotylsilane and TiCl₄ yields the 5,6-syn-6,7-anti homoallylic alcohol with good diastereoselectivity. acs.org However, using the (R)-crotylsilane under the same conditions leads to the 5,6-anti-6,7-anti homoallylic alcohol with excellent diastereoselectivity. acs.org

Table 1: Influence of Reagent Chirality on Crotylation of this compound with TiCl₄

| Aldehyde | Crotylsilane | Product Stereochemistry | Diastereoselectivity |

| (S)-3-(benzyloxy)-2-methylpropanal | (S)-silane | 5,6-syn-6,7-anti | Good |

| (S)-3-(benzyloxy)-2-methylpropanal | (R)-silane | 5,6-anti-6,7-anti | Excellent |

Data sourced from a study on double-stereodifferentiating crotylation reactions. acs.org

The stereochemical outcomes of these reactions can be rationalized using the Cram chelate and Felkin-Anh transition state models.

In the presence of a chelating Lewis acid like TiCl₄ and a coordinating benzyloxy group, the reaction is believed to proceed through a Cram chelate model . acs.orgnih.gov In this model, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered ring. This locks the conformation of the aldehyde, and the nucleophile (crotylsilane) attacks from the less hindered face, leading to the observed stereoselectivity. youtube.com

Conversely, when a bulky, non-coordinating protecting group like TBDPS is used, chelation is disfavored. acs.org In this scenario, the reaction follows the Felkin-Anh model . uwindsor.cawebsite-files.com According to this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is approximately 107 degrees to the carbonyl bond. libretexts.orguwindsor.ca This leads to a different diastereomeric product compared to the chelation-controlled pathway. The Felkin-Anh model is generally preferred when there isn't a highly electronegative atom on the carbon adjacent to the carbonyl. uwindsor.ca

Crotylboration in the Context of this compound Derivatives

Crotylboration is another important carbon-carbon bond-forming reaction that exhibits high levels of stereoselectivity. The use of chiral crotylboranes, such as those derived from diisopinocampheylborane (B13816774) (Ipc₂B), allows for the asymmetric synthesis of homoallylic alcohols. harvard.edu The stereochemical outcome of the reaction of an aldehyde with a crotylborane reagent is highly predictable based on the geometry of the crotylborane (E or Z) and the chirality of the borane (B79455) itself. harvard.edu

The reaction generally proceeds through a cyclic, chair-like Zimmerman-Traxler transition state. The facial selectivity of the chiral crotylborane reagent often overrides the inherent facial preference of the chiral aldehyde, a phenomenon known as reagent control. harvard.edu This makes crotylboration a powerful tool for the synthesis of specific stereoisomers, regardless of the stereochemistry of the aldehyde.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for various nucleophilic addition reactions, enabling the construction of more complex molecular architectures.

Propargylation Reactions of 3-benzyloxy-2-methylpropanal

Propargylation of aldehydes is a fundamental method for synthesizing homopropargylic alcohols, which are versatile intermediates in organic synthesis. nih.gov This reaction involves the addition of a propargyl nucleophile to the carbonyl carbon. Various propargylating agents can be employed, including propargyl Grignard reagents, organozinc compounds, or allenylboronates. nih.gov The stereochemical outcome of the propargylation of chiral aldehydes like 3-benzyloxy-2-methylpropanal can be influenced by the choice of reagent and reaction conditions, often following the principles of the Felkin-Anh or Cram chelate models.

Grignard Additions to 3-benzyloxy-2-methylpropanal

Grignard reagents are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction of a Grignard reagent (R-MgX) with 3-benzyloxy-2-methylpropanal introduces a new substituent (R) at the carbonyl carbon, creating a new stereocenter.

The stereoselectivity of Grignard additions to α-chiral aldehydes like 3-benzyloxy-2-methylpropanal is often dictated by the principles of 1,2-asymmetric induction. As with other nucleophilic additions, the relative stereochemistry of the newly formed hydroxyl group and the existing stereocenter can often be predicted by the Felkin-Anh or Cram chelate models, depending on the reaction conditions and the nature of the Grignard reagent. libretexts.orgnih.gov For instance, in a non-chelating solvent, the reaction is likely to proceed via the Felkin-Anh model. However, the presence of certain magnesium salts could potentially promote a chelation-controlled pathway.

Mukaiyama-Michael Additions Involving 3-(benzyloxy)-2-methylpropionaldehyde

The Mukaiyama-Michael addition is a powerful method for the formation of carbon-carbon bonds. In the context of 3-(benzyloxy)-2-methylpropionaldehyde, organocatalysis has been effectively employed to facilitate the enantioselective conjugate addition of nucleophiles. Specifically, the use of chiral imidazolidinone catalysts has enabled the successful Mukaiyama-Michael reaction between α,β-unsaturated aldehydes and silyl ketene acetals.

Research has shown that employing LUMO-lowering organocatalysis can promote the conjugate addition of silyl ketene acetals to α,β-unsaturated aldehydes, leading to the formation of 1,5-dicarbonyl systems with high levels of enantioselectivity. This approach highlights the utility of organocatalysis in generating chemically useful products.

For instance, the reaction of crotonaldehyde (B89634) with a silyl ketene thioacetal in the presence of a chiral imidazolidinone catalyst has been studied. The reaction conditions, including the specific catalyst and solvent used, play a crucial role in determining the yield and stereoselectivity of the reaction.

Table 1: Organocatalytic Mukaiyama-Michael Addition with an α,β-Unsaturated Aldehyde

| Entry | Silyl Ketene Acetal | Catalyst | Solvent | Yield (%) | syn:anti Ratio | ee (%) |

| 1 | S-iPr (Z)-silyl enolate | (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TFA | CH₂Cl₂/H₂O | 70 (conversion) | 5.8:1 | 90 |

This data demonstrates that through careful selection of the nucleophile and catalyst, it is possible to achieve good conversion, diastereoselectivity, and high enantioselectivity in the Mukaiyama-Michael addition.

Reactions with Silyl Ketene Thioacetals

Silyl ketene thioacetals are effective nucleophiles in Mukaiyama-Michael additions with α,β-unsaturated aldehydes, including derivatives of 3-(benzyloxy)-2-methylpropanal (B1624715). The use of S-alkyl (Z)-silyl enolates has been shown to undergo rapid addition with complete 1,4-regiocontrol. orgsyn.org This leads to the formation of syn-Mukaiyama-Michael adducts in moderate to good yields and high enantiomeric excess. orgsyn.org

The nature of the S-alkyl substituent on the silyl ketene thioacetal can influence the efficiency and selectivity of the reaction. For example, the S-isopropyl substituted silyl ketene thioacetal has been found to exhibit the highest levels of reaction efficiency and selectivity. orgsyn.org This is attributed to its increased stability towards hydrolysis and the amplification of steric factors that govern enantio- and diastereofacial control. orgsyn.org

Table 2: Reaction of an α,β-Unsaturated Aldehyde with S-Alkyl (Z)-Silyl Enolates

| Entry | S-Alkyl Group | Yield (%) | syn:anti Ratio | ee (%) |

| 1 | S-iPr | 70 (conversion) | 5.8:1 | 90 |

| 2 | Other S-Alkyl | 38-70 | up to 5.8:1 | 91 |

These findings underscore the utility of silyl ketene thioacetals in constructing chiral molecules with high fidelity.

Asymmetric Amination Reactions

Organocatalytic Amination of Alpha,Alpha-Dialkyl Substituted Aldehydes (e.g., 3-(benzyloxy)-2-methylpropanal as a model)

The asymmetric α-amination of aldehydes is a critical transformation for the synthesis of chiral α-amino aldehydes, which are precursors to valuable amino acids and other nitrogen-containing compounds. While proline and its derivatives are common catalysts for the α-amination of unbranched aldehydes, they often provide low enantioselectivities for α,α-dialkyl substituted aldehydes.

In a study utilizing 3-(benzyloxy)-2-methylpropanal as a model substrate, the challenge of achieving high enantioselectivity in the amination of a branched aldehyde was addressed. orgsyn.org The reaction with dibenzyl azodicarboxylate (DBAD) was investigated using various organocatalysts.

Initial experiments with L-proline as the catalyst resulted in a moderate yield but poor enantioselectivity. orgsyn.org This prompted the screening of other catalysts to improve the stereochemical outcome of the reaction.

Table 3: Organocatalytic Amination of 3-(benzyloxy)-2-methylpropanal

| Catalyst (mol%) | Reagent | Solvent | Time (h) | Yield (%) | ee (%) |

| L-proline (30) | DBAD | Not specified | 48 | 56 | 32 |

This result highlights the need for catalyst optimization in the asymmetric amination of sterically hindered aldehydes like 3-(benzyloxy)-2-methylpropanal.

Chiral Catalyst Design and Enantioselectivity Optimization in Amination

To overcome the low enantioselectivity observed with proline in the amination of 3-(benzyloxy)-2-methylpropanal, a variety of chiral amino acid catalysts were screened. orgsyn.org The design of the catalyst is paramount in controlling the stereochemical course of the reaction.

It was discovered that naphthyl-L-alanine significantly improved the enantioselectivity of the amination of racemic α-methyl-α-benzyloxypropanal. orgsyn.org This catalyst provided the corresponding chiral serine derivative with a 74% enantiomeric excess, which could be further enhanced to over 99% ee through recrystallization. orgsyn.org This demonstrates that the choice of a suitable chiral catalyst is crucial for achieving high levels of stereocontrol in the amination of α,α-dialkyl substituted aldehydes.

The success of naphthyl-L-alanine is attributed to its specific steric and electronic properties, which create a well-defined chiral environment that directs the approach of the aminating agent to one face of the enamine intermediate.

Regio- and Stereoselective Methylation Reactions Employing this compound Derivatives

Detailed research findings on the regio- and stereoselective methylation reactions specifically employing derivatives of this compound were not prominently available in the surveyed literature. While general methods for the stereoselective methylation of aldehydes and their derivatives exist, specific examples and data tables for this compound could not be provided at this time. Further research in this specific area may be required to delineate the optimal conditions and outcomes for such transformations.

Applications in Complex Molecule Total Synthesis

Total Synthesis of Polypropionate Natural Products

Polypropionates are a large class of natural products characterized by a carbon backbone assembled from propionate (B1217596) units. The synthesis of these molecules presents a significant challenge due to the high density of stereocenters. (S)-3-benzyloxy-2-methylpropanal has emerged as a key chiral precursor for the construction of polypropionate fragments in several total syntheses.

Rifamycin S is a member of the ansamycin (B12435341) family of antibiotics, which are characterized by a macrocyclic ansa chain bridging an aromatic nucleus. The complex, stereochemically rich ansa chain of Rifamycin S has been a formidable target for total synthesis.

In a formal total synthesis of Rifamycin S, the C19-C27 ansa chain segment, a stereoheptad, was constructed using a protected form of this compound. researchgate.net Specifically, the synthesis involved a highly diastereoselective cross-aldol reaction between an ethyl ketone intermediate and (2S)-2-methyl-3-[(tert-butyldimethylsilyl)oxy]propanal. This reaction established the C20 stereocenter and set the stage for the subsequent reduction to furnish the desired stereoheptad fragment. researchgate.net This key step highlights the importance of the chiral aldehyde in building up the complex polypropionate backbone of the ansa chain with excellent stereocontrol.

Table 1: Key Aldol (B89426) Reaction in the Synthesis of the Rifamycin S C19-C27 Fragment

| Reactant 1 | Reactant 2 | Key Transformation | Resulting Fragment | Reference |

| Ethyl ketone intermediate | (2S)-2-methyl-3-[(tert-butyldimethylsilyl)oxy]propanal | Cross-aldol reaction | C19-C27 stereoheptad | researchgate.net |

Apoptolidin A is a complex macrolide that exhibits potent and selective apoptotic activity against various cancer cell lines. Its intricate structure, featuring a 20-membered macrolactone, multiple stereocenters, and appended deoxyoligosaccharides, has made it a challenging target for synthetic chemists.

The total synthesis of Apoptolidin A requires the stereocontrolled assembly of several complex fragments. While the direct use of this compound is not explicitly detailed in the seminal works on the total synthesis of Apoptolidin A by Nicolaou and coworkers, the synthesis of key fragments relies heavily on diastereoselective aldol reactions to construct the polypropionate backbone. cornellpharmacology.orgacs.org The synthesis of the C16-C28 fragment, for instance, involves key propionate aldol reactions. researchgate.net Given the structural motifs present in Apoptolidin A, a chiral C3 building block like this compound represents a plausible and strategic starting material for the introduction of specific stereocenters within the polyketide chain. The general strategies outlined for constructing the enantiomerically pure building blocks of Apoptolidin A often involve the use of such chiral synthons. cornellpharmacology.orgacs.org

The Baconipyrones are a family of marine-derived polypropionates that possess unique molecular architectures. Baconipyrones A and B feature a highly substituted cyclohexanone (B45756) subunit, while Baconipyrone C contains an acyclic polypropionate chain.

An asymmetric synthesis of the 3,5-dihydroxycyclohexanone subunit of Baconipyrones A and B has been reported. acs.org This synthesis employs a strategy involving sulfur dioxide-induced additions of enoxysilanes to 1,3-dioxy-1,3-dienes. While the direct use of this compound as the starting material for the key diene or enoxysilane is not explicitly stated in the initial communication, the stereochemistry of the final cyclohexanone subunit suggests that a chiral precursor with a related structure would be a logical choice for establishing the desired stereocenters. The development of asymmetric routes to these subunits is crucial for the total synthesis of the Baconipyrones. acs.org

Tirandamycin B

While the specific use of this compound in the total synthesis of Tirandamycin B is not explicitly detailed in the reviewed literature, the synthesis of the closely related Tirandamycin C highlights the strategic challenges that this class of chiral aldehydes helps to overcome. A key challenge in the synthesis of tirandamycins is the construction of the anti, anti-dipropionate stereotriad. Research by the Roush group on the total synthesis of (-)-Tirandamycin C showcases a powerful method for achieving this arrangement with high stereoselectivity through a mismatched double asymmetric γ-stannylcrotylboration reaction. Although the exact aldehyde used in this specific synthesis is not this compound, the underlying principle of using a chiral α-methyl aldehyde to set key stereocenters is a central theme in their approach to this family of natural products.

Elaiophylin

Information directly linking the use of this compound to the total synthesis of Elaiophylin is not available in the surveyed scientific literature. Elaiophylin is a C2-symmetric macrodiolide, and its synthesis represents a significant challenge in stereocontrol.

Aplysiatoxins (Segments)

The application of this compound in the synthesis of segments of Aplysiatoxins has not been documented in the reviewed literature.

Convergent Synthesis of Deoxypropionates

A significant application of this compound lies in the convergent synthesis of deoxypropionates. A stereodefined homopropargylic ether, which is readily prepared from the propargylation of 3-benzyloxy-2-methylpropanal, serves as a key precursor in a titanium-mediated reductive cross-coupling reaction with an allylic alcohol. This methodology provides a powerful alternative to traditional iterative approaches for constructing deoxypropionate units, which are common motifs in numerous natural products.

The general approach is outlined below:

| Reactant 1 | Reactant 2 | Key Process | Product |

| Homopropargylic ether (from this compound) | Allylic alcohol | Ti-mediated reductive cross-coupling | 1,4-diene |

This convergent strategy offers a more efficient route to complex deoxypropionate stereoisomers, significantly reducing the number of steps compared to linear syntheses.

Stereoselective Construction of Polypropionate Stereotriads and Stereotetrads

The construction of polypropionate stereotriads and stereotetrads, which are characterized by alternating methyl and hydroxyl groups, is a formidable challenge in organic synthesis due to the large number of possible stereoisomers. Chiral aldehydes like this compound are instrumental in addressing this challenge.

The Roush asymmetric allylation, which utilizes chiral allylboronates, is a powerful tool for the enantioselective synthesis of homoallylic alcohols from aldehydes. nrochemistry.com By reacting this compound with an appropriate chiral allylboronate, a new stereocenter can be installed with a high degree of control, leading to the formation of a key building block for a polypropionate chain. The stereochemical outcome of this reaction is predictable based on the chirality of both the aldehyde and the allylborane reagent.

Subsequent chemical transformations, such as oxidation of the newly formed double bond and further coupling reactions, allow for the elongation of the carbon chain and the introduction of additional stereocenters, ultimately leading to the desired stereotriad or stereotetrad. The benzyl (B1604629) protecting group on the primary hydroxyl of the starting aldehyde can be selectively removed at a later stage to allow for further functionalization.

Role of this compound in Iterative and Convergent Synthetic Strategies

The structure of this compound makes it an ideal participant in both iterative and convergent synthetic strategies for the assembly of polyketide natural products.

Iterative Strategies: In an iterative approach, a sequence of reactions is repeated to add successive propionate units to a growing chain. This compound can serve as the initial building block, with its aldehyde functionality providing a handle for the first coupling reaction. After the coupling step, the newly generated functional groups can be manipulated to regenerate an aldehyde, ready for the next iteration. This step-wise elongation allows for the controlled construction of long polypropionate chains with defined stereochemistry at each new center. nih.gov

The ability to employ this compound in both of these powerful synthetic paradigms underscores its significance as a versatile and indispensable tool for the modern synthetic organic chemist.

Mechanistic Insights and Theoretical Studies of Reactions Involving S 3 Benzyloxy 2 Methylpropanal

Transition State Analysis and Stereochemical Models for Reactions of the Compound

Predicting the diastereoselectivity of nucleophilic attack on the carbonyl group of (S)-3-benzyloxy-2-methylpropanal relies on well-established transition state models. These models consider the steric and electronic interactions between the substituents on the α-chiral carbon and the incoming nucleophile.

The most widely accepted model is the Felkin-Anh model. epfl.ch It posits that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. epfl.chrsc.org The nucleophile then preferentially attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (an angle of approximately 107°), approaching from the side of the smallest substituent (S), thus avoiding the more sterically hindering medium (M) and large (L) groups. epfl.chrsc.org For this compound, the substituents on the α-carbon are methyl (M), the benzyloxymethyl group (L), and a hydrogen atom (S).

An alternative model, the Cram-chelation model, becomes relevant when a Lewis acid is present. rsc.orgresearchgate.net This model applies when the α- or β-substituent contains a Lewis basic heteroatom, such as the oxygen in the benzyloxy group of the title compound. researchgate.net The Lewis acid can coordinate to both the carbonyl oxygen and the ether oxygen, forming a rigid five-membered chelate ring. rsc.orgnih.gov This chelation forces the conformation of the molecule, and the nucleophile is directed to attack from the least hindered face of the now-constrained ring system, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model. nih.gov

Influence of Substrate Control vs. Reagent Control in Stereoselectivity

Stereoselectivity in chemical reactions can be induced by different sources of chirality. The distinction between substrate control and reagent control is fundamental to planning a synthetic route.

Substrate Control: This occurs when the existing stereochemistry in the substrate molecule dictates the stereochemical outcome of a reaction at another site within the same molecule. tandfonline.com In the case of this compound, the chiral center at the C2 position inherently influences the trajectory of nucleophilic attack on the adjacent aldehyde. This is the basis for the Felkin-Ahn and chelation models discussed above. Studies have shown that a γ-benzyloxy substituent can even reverse the diastereoselectivity in certain intramolecular reactions, demonstrating a powerful remote substrate-control effect. rsc.org

Reagent Control (or Auxiliary Control): This strategy is employed when the substrate is achiral or its inherent stereocontrol is weak or leads to the undesired diastereomer. A chiral reagent or a temporary chiral auxiliary is used to direct the stereochemical course of the reaction. tandfonline.com The auxiliary, which is a chiral group temporarily attached to the molecule, blocks one face of the reactive center, forcing the reagent to approach from the other, before being removed in a subsequent step. tandfonline.com While this compound already possesses a chiral center, its reactions could theoretically be influenced by chiral reagents (e.g., a chiral borane (B79455) reducing agent) that could either reinforce or override the inherent substrate control.

Computational Chemistry Applications in Understanding Reactivity

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and understanding the origins of stereoselectivity. For molecules like this compound, theoretical studies can model the transition states and intermediates that are often too transient to be observed experimentally. These methods allow for the calculation of the relative energies of different reaction pathways, providing a quantitative basis for why one product is favored over another. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study reaction mechanisms, predict geometries of transition states, and calculate activation energies. egyankosh.ac.in

For reactions involving α-chiral aldehydes, DFT calculations can be used to:

Model Transition States: Researchers can compute the geometries and energies of the various possible transition states (e.g., those corresponding to Felkin-Anh vs. chelation-controlled attack). nih.gov This allows for a direct comparison of their relative stabilities. For example, DFT methods were used to determine the binding affinity of ZnBr₂ to an imine, a key step in understanding chelation.

Rationalize Stereoselectivity: By comparing the calculated activation barriers for the pathways leading to different stereoisomers, the observed product ratios can be rationalized and predicted. nih.gov

Analyze Non-Covalent Interactions: DFT can help identify and quantify the subtle steric and electronic interactions within the transition state that are responsible for stereochemical control.

While specific DFT studies focusing exclusively on this compound are not prevalent in the provided search results, the principles are demonstrated in numerous studies on similar systems. For instance, DFT has been used to investigate the stereoselectivity of aldol (B89426) reactions involving chiral titanium enolates and to explore the mechanisms of cycloadditions, providing deep insight into the factors controlling C-C bond formation. nih.govegyankosh.ac.in

Mechanistic Investigations of Reaction Cascades (e.g., SO₂-induced Umpolung)

Reaction cascades, or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. rsc.org Chiral aldehydes are valuable starting materials for such cascades.

One fascinating type of reaction cascade involves an "umpolung," or reversal of polarity. egyankosh.ac.in Normally, the carbonyl carbon of an aldehyde is electrophilic. An umpolung strategy makes this carbon nucleophilic, opening up new pathways for bond formation.

Sulfur dioxide has been used to induce an umpolung in certain systems. For example, SO₂ can undergo a hetero-Diels-Alder reaction with a 1-oxy-1,3-diene to form an unstable sultine. This intermediate can then ionize to a zwitterionic species that behaves as a 1-oxyallylic cation, effectively reversing the normal polarity of the starting diene. epfl.ch While a direct application of an SO₂-induced umpolung cascade starting with this compound is not specifically documented in the search results, this aldehyde could potentially be a substrate or reactant in other types of cascade reactions. The general principle of umpolung, often mediated by sulfur compounds like dithianes or sulfoxides, is a powerful strategy in organic synthesis for reversing the inherent reactivity of carbonyl groups. nih.gov

Advanced Synthetic Methodologies and Future Research Directions

Development of One-Pot and Multicomponent Coupling Methods Utilizing 3-(benzyloxy)-2-methylpropanal (B1624715)

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple reaction steps into a single operation without the isolation of intermediates. While specific examples detailing the use of (S)-3-benzyloxy-2-methylpropanal in MCRs are not extensively documented, the reactivity of the aldehyde functional group makes it a prime candidate for such transformations.

Future research could focus on the development of novel MCRs where this compound acts as a key component. For instance, Passerini and Ugi reactions, which are classic examples of MCRs involving aldehydes, could be adapted. The incorporation of this chiral aldehyde would allow for the synthesis of complex, stereochemically rich molecules in a highly convergent manner. The development of diastereoselective MCRs using this aldehyde would be of particular interest, potentially leading to the rapid assembly of libraries of chiral compounds for biological screening.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound, an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | This compound, a carboxylic acid, an isocyanide | α-Acyloxy carboxamide |

| Biginelli-type Reaction | This compound, a β-ketoester, urea or thiourea | Dihydropyrimidinone |

Exploration of New Pericyclic Reactions and Cascade Processes Involving the Compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the stereospecific construction of cyclic molecules. mdpi.com Similarly, cascade reactions, involving two or more bond-forming transformations in a single synthetic operation, can rapidly generate molecular complexity from simple starting materials.

The aldehyde functionality of this compound can be exploited to initiate or participate in various pericyclic and cascade processes. For example, it could serve as a dienophile in hetero-Diels-Alder reactions to form chiral dihydropyran rings. Furthermore, the development of cascade reactions initiated by a nucleophilic attack on the aldehyde, followed by subsequent cyclizations or rearrangements, could provide efficient routes to complex polycyclic structures. Research in this area could uncover novel transformations and provide access to unique molecular architectures.

Design and Synthesis of Novel Catalytic Systems for Transformations of this compound

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations. For this compound, new catalysts could be designed to achieve a variety of synthetic goals.

Organocatalysis, for instance, offers a powerful approach for the asymmetric functionalization of aldehydes. Chiral amine catalysts could be employed for the enantioselective α-functionalization of derivatives of this compound. Furthermore, the development of metal-based catalysts for reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions involving this aldehyde would be highly valuable. The design of catalysts that can operate under mild conditions and with high turnover numbers would be a key objective in this area.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst Type | Potential Product |

| Asymmetric Aldol (B89426) Reaction | Chiral Lewis Acid or Organocatalyst | β-Hydroxy aldehyde |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru, Rh) | (S)-3-benzyloxy-2-methylpropan-1-ol |

| Oxidative Esterification | N-Heterocyclic Carbene (NHC) | Methyl (S)-3-benzyloxy-2-methylpropanoate |

Emerging Synthetic Applications in Areas Requiring Chiral Propionate (B1217596) Units

This compound has already proven its value as a precursor to chiral propionate units in the synthesis of complex natural products. One notable example is its use in the total synthesis of Rifamycin S, an antibiotic. In this synthesis, the aldehyde serves as a key intermediate for the construction of the ansa chain, a defining structural feature of the molecule. mdpi.com

Another significant application is in double-stereodifferentiating crotylation reactions. The reaction of this compound with chiral (E)-crotylsilanes in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) allows for the synthesis of homoallylic alcohols with good diastereoselectivity. acs.org This methodology provides a powerful tool for the controlled formation of multiple stereocenters in a single step. acs.org

The continued exploration of this compound as a chiral building block is expected to lead to new and innovative synthetic strategies for a wide range of biologically active molecules and complex organic structures that contain the chiral propionate motif.

Table 3: Reported Applications of this compound

| Application | Reaction Type | Key Feature |

| Total Synthesis of Rifamycin S | Multi-step synthesis | Key intermediate for the ansa chain |

| Synthesis of Homoallylic Alcohols | Double-stereodifferentiating crotylation | Good diastereoselectivity |

Q & A

Q. How can researchers optimize the synthesis of (S)-3-benzyloxy-2-methylpropanal to achieve high enantiomeric purity?

Methodological Answer:

- Reaction Conditions : Use controlled temperatures (e.g., 0–25°C) and pH-neutral conditions to minimize side reactions and preserve stereochemistry .

- Catalysts : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereoselectivity.

- Purification : Utilize column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at intermediate stages to adjust reaction parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify key protons (e.g., aldehyde at δ ~9.5 ppm, benzyloxy group at δ ~4.5 ppm) and carbons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- FT-IR : Detect functional groups (e.g., aldehyde C=O stretch ~1720 cm⁻¹, hydroxyl O-H stretch ~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How should researchers handle this compound to ensure stability during storage?

Methodological Answer:

- Storage Conditions : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Stability Tests : Conduct periodic HPLC or TLC analyses to monitor degradation. Add stabilizers (e.g., BHT at 0.1% w/w) if aldehyde oxidation is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., enzyme concentration, buffer pH) across studies to isolate variables .

- Longitudinal Analysis : Use multi-wave panel designs (e.g., three time points) to assess temporal effects on biological activity .

- Data Harmonization : Apply structural equation modeling (SEM) to analyze mediating factors (e.g., stereochemical stability, metabolite interference) .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

Methodological Answer:

- Low-Temperature Reactions : Perform key steps (e.g., aldehyde functionalization) below 0°C to slow racemization .

- Chiral Auxiliaries : Introduce temporary stereochemical control agents (e.g., Evans oxazolidinones) during reactive transformations .

- In Situ Monitoring : Use real-time circular dichroism (CD) spectroscopy to detect racemization and adjust reaction kinetics .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions between the aldehyde group and enzyme active sites (e.g., hydrolases) .

- MD Simulations : Analyze binding stability over time (≥100 ns trajectories) to prioritize derivatives with low RMSD fluctuations .

- QSAR Models : Coralate substituent effects (e.g., benzyloxy vs. methoxy groups) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.